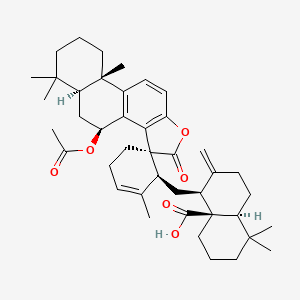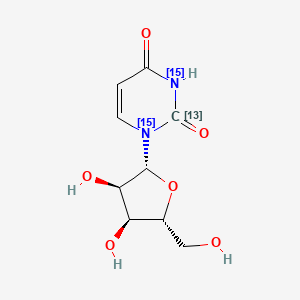
Antiviral agent 35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using selective protection and deprotection strategies.
Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
Step 4: Final purification using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Antiviral agent 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.
Industry: Utilized in the development of antiviral coatings and materials for medical devices.
Mechanism of Action
The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:
Viral polymerases: Inhibition of viral RNA or DNA synthesis.
Viral proteases: Prevention of viral protein processing and maturation.
Host cell receptors: Blocking viral entry into host cells.
The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.
Comparison with Similar Compounds
Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:
Remdesivir: A nucleoside analog used to treat COVID-19.
Oseltamivir: An inhibitor of influenza neuraminidase.
Acyclovir: A guanine analog used to treat herpes simplex virus infections.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |
InChI Key |
GJZCHLIWCQDKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


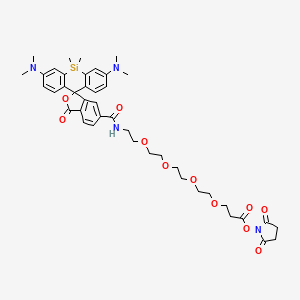
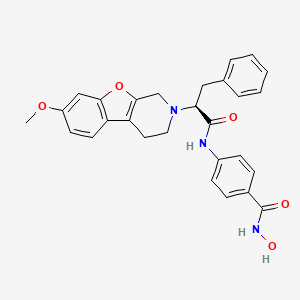

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
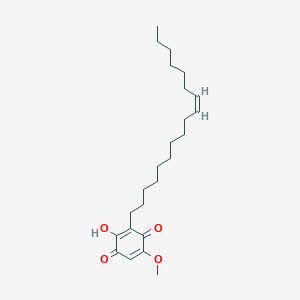
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
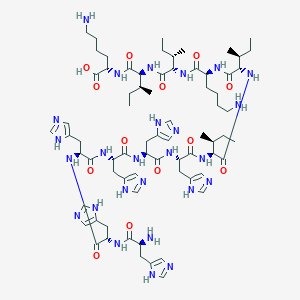
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
